molecular formula C11H16N2 B2762106 N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine CAS No. 1598131-33-9

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

Cat. No. B2762106
CAS RN: 1598131-33-9
M. Wt: 176.263
InChI Key: DKZPFZSXQDNGEW-UHFFFAOYSA-N
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Description

“N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine” is a chemical compound with the CAS Number: 1598131-33-9. It has a molecular weight of 176.26 . It is a powder in physical form and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods . The key stage of the synthesis is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .


Molecular Structure Analysis

The Inchi Code of “N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine” is 1S/C11H16N2/c1-12-10-7-4-8-13-11-6-3-2-5-9 (10)11/h2-3,5-6,10,12-13H,4,7-8H2,1H3 . The magnetic shielding tensors were calculated by the standard GIAO method using the B3LYP/6-31G(d,p)-optimized molecular geometry parameters .


Chemical Reactions Analysis

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . The representative of this group of compounds, the medication tolvaptan, has been in use since 2009 for the treatment of hyponatremia .


Physical And Chemical Properties Analysis

“N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine” is a powder in physical form and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine belongs to a class of compounds with significant potential in medicinal chemistry. Heterocyclic compounds, such as 2,3-benzodiazepines and their analogs, have been extensively studied for their biological activities. These compounds have shown potential against a variety of diseases, including cancer and bacterial infections. The modification of the benzene ring in benzodiazepines, for instance, to incorporate five-membered nitrogen heterocycles, has led to the synthesis of novel derivatives with enhanced biological efficacy. This approach underscores the importance of structural diversity in drug discovery, offering pathways to new treatments for diseases currently lacking effective remedies (Földesi, Volk, & Milen, 2018).

Pharmacodynamics and Pharmacokinetics

Benzodiazepines, closely related to N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine, have been extensively researched for their effects on the central nervous system. These studies have helped delineate the pharmacodynamics and pharmacokinetics of such compounds, highlighting their roles as GABAA receptor agonists and their effectiveness in treating conditions like anxiety and depression. This research has contributed to a better understanding of how structural modifications can impact the efficacy and safety profiles of benzodiazepine derivatives (Petty et al., 1995).

Synthetic Methodologies

Advancements in synthetic methodologies have facilitated the development of heterocyclic compounds, including benzodiazepine derivatives. Techniques such as microwave-assisted synthesis have proven effective in accelerating the production of these compounds, offering a more efficient pathway to explore their potential uses in various fields, including pharmaceuticals and materials science (Özil & Menteşe, 2020).

Environmental Impact and Degradation

Research into the environmental occurrence, fate, and degradation of benzodiazepines, a group related to N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine, has raised awareness of the potential environmental impact of these compounds. Advanced oxidation processes have been identified as effective means for the degradation of nitrogen-containing compounds, pointing to the importance of developing sustainable practices for the disposal and treatment of pharmaceuticals in the environment (Kosjek et al., 2012).

Safety and Hazards

The safety information for “N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine” includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

The relevance of the topic, as well as the large array of publications that have appeared over the past two decades on modern methods of benzazepine derivative synthesis, it became necessary to analyze, systematize, and generalize the available information . The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis .

properties

IUPAC Name

N-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-12-10-7-4-8-13-11-6-3-2-5-9(10)11/h2-3,5-6,10,12-13H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZPFZSXQDNGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCNC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

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